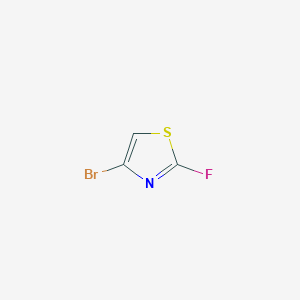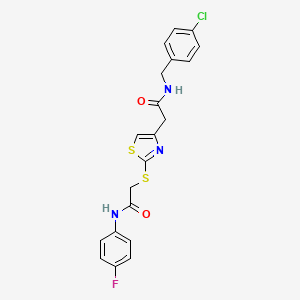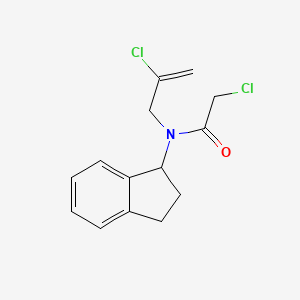![molecular formula C22H19Cl2N5O3 B2923258 2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893974-60-2](/img/new.no-structure.jpg)
2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a purine-imidazole fused ring system, which is often associated with significant biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. A common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzyl chloride and 2-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,4-dichlorobenzyl chloride and 2-methoxybenzaldehyde in the presence of a base like sodium hydroxide.
Cyclization: The intermediate undergoes cyclization with a suitable amine, such as methylamine, under acidic conditions to form the purine-imidazole core.
Final Modifications: The final steps involve methylation and further functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Catalysts: Employing catalysts to increase reaction efficiency and yield.
Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy-substituted derivatives.
科学的研究の応用
2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby altering their activity.
類似化合物との比較
Similar Compounds
- 2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone
- α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
Uniqueness
Compared to similar compounds, 2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione stands out due to its unique purine-imidazole fused ring system, which imparts distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
893974-60-2 |
|---|---|
分子式 |
C22H19Cl2N5O3 |
分子量 |
472.33 |
IUPAC名 |
2-[(2,4-dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H19Cl2N5O3/c1-26-19-18(20(30)29(22(26)31)12-13-7-8-14(23)11-15(13)24)28-10-9-27(21(28)25-19)16-5-3-4-6-17(16)32-2/h3-8,11H,9-10,12H2,1-2H3 |
InChIキー |
CKACYBGBZFEURK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)N4CCN(C4=N2)C5=CC=CC=C5OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2923176.png)
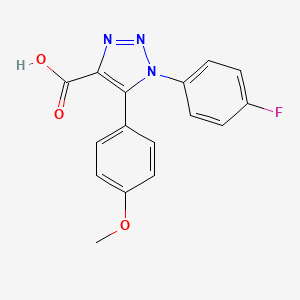
![N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B2923180.png)
![ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-amido)-4-methylthiophene-3-carboxylate](/img/structure/B2923181.png)
![N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide](/img/structure/B2923182.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2923183.png)
![Ethyl 1-[2-[[(E)-3-(2-chloropyridin-4-yl)prop-2-enoyl]amino]ethyl]imidazole-4-carboxylate](/img/structure/B2923186.png)
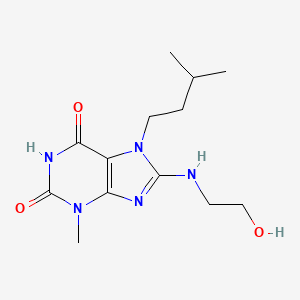
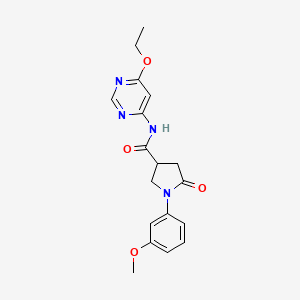
![tert-butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate](/img/structure/B2923190.png)
